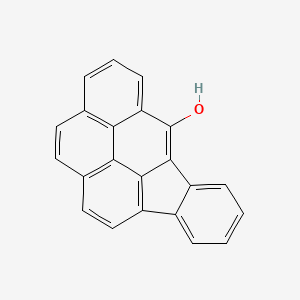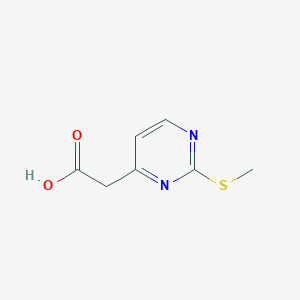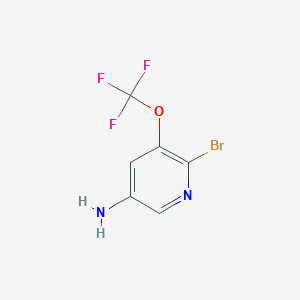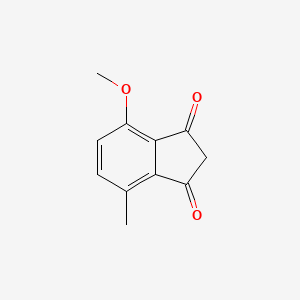
4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione is an organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. The presence of methoxy and methyl groups on the indene structure imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and methylcyclopentadiene.
Aldol Condensation: The first step involves an aldol condensation reaction between 4-methoxybenzaldehyde and methylcyclopentadiene in the presence of a base such as sodium hydroxide. This reaction forms an intermediate product.
Cyclization: The intermediate product undergoes cyclization under acidic conditions to form the indene ring structure.
Oxidation: The final step involves the oxidation of the indene ring to introduce the dione functionality. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione functionality to diol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methoxy and methyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents.
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of diols or alcohols.
Substitution: Formation of halogenated derivatives or substituted indenes.
科学研究应用
4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, metabolic pathways, or gene expression, leading to its observed effects.
相似化合物的比较
Similar Compounds
4-Methoxy-1H-indene-1,3(2H)-dione: Lacks the methyl group at the 7-position.
7-Methyl-1H-indene-1,3(2H)-dione: Lacks the methoxy group at the 4-position.
1H-indene-1,3(2H)-dione: Lacks both the methoxy and methyl groups.
Uniqueness
4-Methoxy-7-methyl-1H-indene-1,3(2H)-dione is unique due to the presence of both methoxy and methyl groups, which influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications.
属性
CAS 编号 |
50919-86-3 |
|---|---|
分子式 |
C11H10O3 |
分子量 |
190.19 g/mol |
IUPAC 名称 |
4-methoxy-7-methylindene-1,3-dione |
InChI |
InChI=1S/C11H10O3/c1-6-3-4-9(14-2)11-8(13)5-7(12)10(6)11/h3-4H,5H2,1-2H3 |
InChI 键 |
GFONYYFTZWJJOW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=O)CC(=O)C2=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


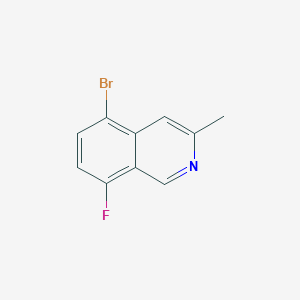

![3-Oxazolidinyloxy,2-[(11R)-14-hydroxy-18,18-dimethyl-14-oxido-9-oxo-11-[[(1-oxohexadecyl)oxy]methyl]-10,13,15-trioxa-18-azonia-14-phosphanonadec-1-yl]-4,4-dimethyl-2-octyl-,innersalt](/img/structure/B13139704.png)

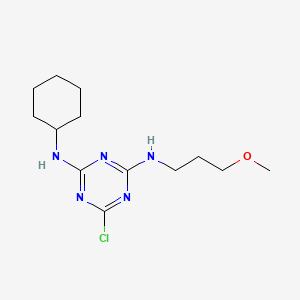
![6-Amino-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13139715.png)
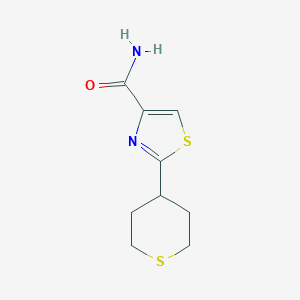

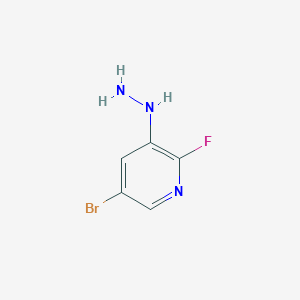
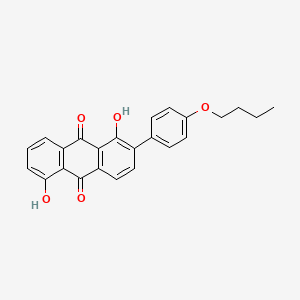
![N-[(Dimethylamino)methylene]-Guanosine](/img/structure/B13139749.png)
